[1-(2-Methoxyethyl)cyclobutyl]methanol
Description
Contextual Significance in Organic Synthesis
The cyclobutane (B1203170) motif is a recurring structural element in numerous bioactive natural products and synthetic pharmaceuticals. rsc.org The rigid and puckered conformation of the cyclobutane ring provides a level of conformational constraint that can be advantageous in the design of molecules intended to interact with specific biological targets. rsc.orgmdpi.com This conformational rigidity can lead to enhanced binding affinity and selectivity for enzymes and receptors. mdpi.com The incorporation of a cyclobutane ring can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. mdpi.com
The presence of both a primary alcohol and an ether functionality in [1-(2-Methoxyethyl)cyclobutyl]methanol offers two distinct points for chemical modification. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The ether linkage is generally stable but can be cleaved under specific conditions, providing further avenues for derivatization. This dual functionality allows for the stepwise or orthogonal synthesis of more complex structures.
Role as a Chemical Intermediate and Versatile Scaffold
This compound has been identified as a key building block in the synthesis of various biologically active compounds. chemshuttle.com Its utility as a chemical intermediate is highlighted by its application in the preparation of antimicrobial agents and muscarinic receptor antagonists. chemshuttle.com
In the context of antimicrobial drug discovery, the cyclobutane core of this molecule can serve as a rigid scaffold to which various pharmacophoric groups can be attached. This allows for the systematic exploration of the chemical space around the central ring to optimize antibacterial or antifungal activity. chemshuttle.com
Furthermore, its role in the synthesis of muscarinic receptor antagonists underscores its importance in medicinal chemistry. chemshuttle.com Muscarinic receptors are involved in a wide range of physiological processes, and their modulation is a key strategy in the treatment of various diseases. The unique steric and electronic properties conferred by the this compound scaffold can contribute to the development of selective and potent antagonists.
The term "versatile scaffold" aptly describes this compound, as its structural framework can be systematically modified to generate libraries of related molecules for high-throughput screening and structure-activity relationship (SAR) studies. biosynth.com The ability to readily introduce diversity at two different points on the molecule makes it a valuable tool for medicinal chemists aiming to develop novel therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
[1-(2-methoxyethyl)cyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-6-5-8(7-9)3-2-4-8/h9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGPXEZWLKYKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 Methoxyethyl Cyclobutyl Methanol
General Approaches to Cyclobutane (B1203170) Ring Formation
The construction of the four-membered carbocyclic ring is a central challenge in organic synthesis due to its inherent ring strain. baranlab.org A variety of methods have been developed to overcome this, generally falling into categories of cycloaddition or cyclization reactions.
Photochemical Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
The [2+2] photocycloaddition is arguably the most prominent and widely used photochemical reaction for synthesizing cyclobutane rings. acs.orgacs.org This method involves the reaction of two olefin-containing molecules, where one is promoted to an electronically excited state by UV or visible light, to form the cyclobutane adduct. acs.org
The reaction can proceed through different mechanisms. In many cases, particularly with enones, an excited triplet state is involved, which adds to a ground-state alkene to form a 1,4-diradical intermediate that subsequently closes to form the four-membered ring. baranlab.orgresearchgate.net To facilitate the population of the triplet state, sensitizers such as acetone (B3395972) or benzophenone (B1666685) are commonly employed. baranlab.org
Key characteristics of this method include:
Versatility: A wide range of alkenes, including electron-rich, electron-poor, and heteroatom-substituted variants, can be used. acs.org
Stereoselectivity: The reaction can exhibit high levels of regio- and stereoselectivity, which is a significant advantage in the synthesis of complex molecules and natural products. researchgate.net
Alternative Catalysis: Besides direct excitation, catalysis by transition metals (e.g., copper(I) salts) or through photoinduced electron transfer (PET) can achieve the cycloaddition, often under visible light, providing an alternative to high-energy UV radiation. acs.orgresearchgate.net
| Aspect | Description | Common Conditions/Reagents | Reference |
|---|---|---|---|
| Mechanism | Formation of a 1,4-diradical or radical ion intermediate following photochemical excitation of an alkene. | UV light (direct excitation), Visible light (with sensitizer/catalyst). | baranlab.orgacs.orgresearchgate.net |
| Substrates | Two olefin-containing molecules; often an enone and an alkene. | Ethene derivatives, enones, cinnamates. | baranlab.orgacs.org |
| Catalysts/Sensitizers | Used to facilitate excitation, especially with visible light. | Acetone, Benzophenone, Copper(I) salts, Ruthenium(II) complexes. | baranlab.orgresearchgate.net |
| Key Advantage | Direct formation of the four-membered ring with potential for high stereocontrol. | - | researchgate.net |
Stereocontrolled Cyclization Strategies
Beyond cycloadditions, stereocontrolled cyclization strategies offer powerful alternatives for constructing the cyclobutane skeleton. These methods often involve the formation of one or two bonds from an acyclic or larger cyclic precursor, with stereochemistry being directed by various controlling elements.
One notable strategy is the ring contraction of a five-membered ring. For instance, the stereospecific synthesis of cyclobutanes from pyrrolidines has been achieved through a process involving nitrogen extrusion from a 1,1-diazene intermediate. acs.orgnih.gov This reaction proceeds via a 1,4-biradical that cyclizes to form the C-C bond, with the stereochemistry of the starting pyrrolidine (B122466) often being retained in the cyclobutane product. acs.orgnih.gov
Other stereocontrolled methods include:
Organocatalyzed Cycloadditions: Asymmetric formal [2+2] cycloadditions can be catalyzed by chiral organic molecules, such as aminocatalysts, to produce enantiomerically enriched cyclobutane derivatives. nih.gov
Radical Cyclizations: The cyclization of radical intermediates can be used to forge the cyclobutane ring, offering pathways that are complementary to traditional ionic or pericyclic reactions. nih.gov
Intramolecular Displacements: The cyclization of a 1,4-dihaloalkane or a similar substrate via an intramolecular Wurtz reaction or other reductive coupling can form the cyclobutane ring, although this is entropically disfavored. nih.gov
Alkylation and Functional Group Introductions
Once the cyclobutane core is formed, or concurrently with its formation, the specific substituents of [1-(2-Methoxyethyl)cyclobutyl]methanol must be installed. This requires the formation of a quaternary carbon center bearing both the methoxyethyl and hydroxymethyl groups. A logical approach involves the use of a cyclobutanone (B123998) derivative as a key intermediate. nih.gov
Introduction of the Methoxyethyl Moiety
The 2-methoxyethyl group (CH₂CH₂OCH₃) would likely be introduced via an alkylation reaction. A plausible strategy involves the α-alkylation of a cyclobutanone derivative. For example, a β-keto ester such as ethyl 2-oxocyclobutane-1-carboxylate can be deprotonated at the α-carbon to form a nucleophilic enolate. This enolate can then react with a suitable electrophile like 2-bromoethyl methyl ether or 2-methoxyethyl tosylate in an Sₙ2 reaction to install the methoxyethyl group at the C1 position, creating the desired quaternary center. The development of catalytic asymmetric allylic alkylation of cyclobutanones highlights the feasibility of creating such quaternary centers with high enantioselectivity. caltech.edu
Functionalization of the Cyclobutyl Core
With the methoxyethyl group in place on a cyclobutanone precursor, the final step is the introduction of the hydroxymethyl group (-CH₂OH). This is a standard functional group interconversion. If the precursor is a carboxylic acid ester (as in the β-keto ester example above), the ester can be reduced directly to the primary alcohol. This transformation is reliably achieved using powerful reducing agents.
| Transformation | Proposed Precursor | Required Functional Group | Typical Reagents | Reference Principle |
|---|---|---|---|---|
| Alkylation | Ethyl 2-oxocyclobutane-1-carboxylate | 1-(2-Methoxyethyl) | NaH or LDA, then BrCH₂CH₂OCH₃ | α-Alkylation of β-keto esters caltech.edu |
| Reduction | Ethyl 1-(2-methoxyethyl)cyclobutane-1-carboxylate | 1-(Hydroxymethyl) | Lithium aluminum hydride (LiAlH₄) | Ester to alcohol reduction |
Alternatively, modern C-H functionalization techniques offer a different strategic approach. These methods allow for the direct conversion of a C-H bond into a C-C or C-X bond, potentially simplifying synthetic routes. nih.govacs.org For instance, a pre-existing cyclobutane could be functionalized using a directing group to install one of the required moieties. nih.govacs.orgnih.gov
Multi-step Synthesis Design and Considerations
The efficient synthesis of a target molecule like this compound requires careful strategic planning, a process known as retrosynthetic analysis. icj-e.orgdeanfrancispress.comamazonaws.com This involves conceptually breaking down the target molecule into simpler, commercially available starting materials. deanfrancispress.com
A plausible retrosynthetic analysis for this compound would identify the 1,1-disubstituted cyclobutane core as a key structural feature. The primary disconnections would be at the bonds connecting the substituents to the quaternary C1 carbon.
Functional Group Interconversion (FGI): The primary alcohol of the hydroxymethyl group can be retrosynthetically converted back to a more robust functional group like a carboxylic acid ester. This leads to a precursor such as ethyl 1-(2-methoxyethyl)cyclobutane-1-carboxylate .
C-C Disconnection: The bond between the C1 of the cyclobutane and the methoxyethyl group can be disconnected. This reveals a nucleophilic cyclobutane enolate synthon and a 2-methoxyethyl electrophile synthon. The synthetic equivalent of the former is a cyclobutanone β-keto ester, and for the latter, a 2-methoxyethyl halide.
Cyclobutane Ring Disconnection: The cyclobutanone precursor itself can be disconnected via a [2+2] cycloaddition strategy, leading back to simpler starting materials like an alkene and a ketene (B1206846) or a ketene equivalent.
Strategies for Complex Cyclobutyl Derivative Synthesis
The construction of polysubstituted cyclobutane rings is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. researchgate.net Several powerful strategies have been developed to overcome this hurdle, providing access to a wide array of complex cyclobutyl derivatives.
One of the most common and versatile methods is the [2+2] cycloaddition . This reaction involves the union of two doubly bonded molecules, typically two alkenes or an alkene and a ketene, to form a cyclobutane ring. researchgate.net Photochemical [2+2] cycloadditions are particularly effective for the synthesis of cyclobutanes, proceeding through a triplet excited state of an enone. researchgate.net Thermal [2+2] cycloadditions are also possible, especially with highly reactive species like ketenes. researchgate.net The regioselectivity and stereoselectivity of these reactions are critical considerations and can often be controlled by the choice of substrates, catalysts, and reaction conditions.
Another powerful approach involves the ring-opening of bicyclo[1.1.0]butanes (BCBs) . These highly strained molecules can undergo strain-release reactions with a variety of reagents to produce functionalized cyclobutanes. nih.govrepec.org This strategy allows for the introduction of substituents at the 1 and 3 positions of the cyclobutane ring with a high degree of control over stereochemistry. nih.gov
C-H functionalization has emerged as a modern and efficient strategy for the synthesis of complex molecules, including cyclobutane derivatives. This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been successfully employed in the synthesis of substituted cyclobutanes.
A plausible synthetic route to this compound could commence with a cyclobutanone derivative. The two substituents at the C1 position can be introduced sequentially. For instance, a Grignard reaction with a suitable organometallic reagent could install the 2-methoxyethyl sidechain, followed by a reaction to introduce the hydroxymethyl group.
A hypothetical retrosynthetic analysis is presented below:
Image: Retrosynthetic analysis of this compound.
This retrosynthetic approach highlights key intermediates such as cyclobutanone and suggests the use of well-established reactions like Grignard addition and Wittig-type reactions to build the target molecule.
Utilization of Common Reagents and Catalysts in Cyclobutane Synthesis
The synthesis of complex cyclobutanes relies on a diverse toolbox of reagents and catalysts to control reactivity and selectivity.
Palladium catalysts are frequently employed in cross-coupling reactions to form C-C bonds, which is crucial for introducing substituents onto the cyclobutane core. For instance, the Suzuki-Miyaura coupling can be used to attach aryl or vinyl groups to a cyclobutane ring.
Copper catalysts play a significant role in various transformations, including conjugate additions to cyclobutenones and carbene insertions. nih.gov Copper hydride catalysis, for example, enables the enantioselective synthesis of cyclobutanes through intramolecular hydroalkylation.
Photoredox catalysts , often based on ruthenium or iridium complexes, have revolutionized [2+2] cycloadditions. researchgate.net These catalysts can absorb visible light and promote the reaction under mild conditions, offering an alternative to traditional high-energy UV irradiation.
In the context of the proposed synthesis of this compound, a key reagent would be a Grignard reagent derived from 2-methoxyethyl bromide, namely (2-methoxyethyl)magnesium bromide. This nucleophile would allow for the introduction of the methoxyethyl side chain onto a cyclobutanone precursor. Subsequent reduction of a ketone or ester functionality would furnish the required methanol (B129727) group.
The table below summarizes some of the key reagents and catalysts and their roles in the synthesis of complex cyclobutane derivatives.
| Reagent/Catalyst | Role in Synthesis |
| Palladium Complexes | C-C bond formation via cross-coupling reactions. |
| Copper Complexes | Catalyze conjugate additions and cyclopropanations. nih.gov |
| Rhodium Complexes | Used in catalytic bicyclobutanation. nih.gov |
| Photoredox Catalysts | Mediate [2+2] cycloadditions under visible light. researchgate.net |
| Grignard Reagents | Introduction of alkyl and aryl substituents. |
| Organolithium Reagents | Strong nucleophiles for addition to carbonyls. |
Yield Optimization in this compound Synthesis
Optimizing the yield of a multi-step synthesis requires careful consideration of each reaction step, including reaction conditions, stoichiometry of reagents, and purification methods. While specific yield data for the synthesis of this compound is not available, general principles of process optimization can be applied to its hypothetical synthesis.
For the crucial Grignard addition step to cyclobutanone, several factors can be optimized to maximize the yield of the desired 1-(2-methoxyethyl)cyclobutanol intermediate.
Key Optimization Parameters for Grignard Reaction:
Solvent: The choice of solvent is critical for Grignard reactions. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used to stabilize the Grignard reagent.
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Controlling the temperature can minimize side reactions.
Rate of Addition: Slow, dropwise addition of the Grignard reagent to the cyclobutanone solution helps to control the exothermicity of the reaction and prevent the formation of byproducts.
Purity of Reagents: The magnesium used to prepare the Grignard reagent must be of high purity, and all glassware must be scrupulously dried to avoid quenching the highly reactive organometallic species.
The subsequent conversion of the second functional group at the C1 position to a methanol group would also require optimization. For example, if this involves the reduction of a carboxylic acid or ester, the choice of reducing agent (e.g., lithium aluminum hydride) and reaction conditions would need to be carefully controlled to ensure complete conversion without affecting other parts of the molecule.
The following table outlines potential optimization strategies for a hypothetical synthesis of this compound.
| Reaction Step | Key Parameters for Optimization | Potential Challenges |
| Grignard addition of (2-methoxyethyl)magnesium bromide to cyclobutanone | Solvent, temperature, rate of addition, purity of reagents | Formation of Wurtz coupling byproducts, enolization of cyclobutanone. |
| Conversion of the second substituent to a hydroxymethyl group | Choice of reagents, reaction time, temperature | Over-reduction or incomplete reaction, compatibility with the methoxyethyl group. |
| Purification of intermediates and final product | Chromatography conditions, distillation parameters | Separation of closely related impurities, thermal decomposition of the product. |
By systematically optimizing each of these parameters, it is possible to develop a robust and high-yielding synthesis of this compound, a valuable building block for further chemical exploration.
Chemical Reactivity and Transformation Mechanisms of 1 2 Methoxyethyl Cyclobutyl Methanol
Reactions Involving the Primary Alcohol Functional Group
The primary alcohol functional group in [1-(2-Methoxyethyl)cyclobutyl]methanol is a key site for a variety of chemical transformations. Its reactivity is typical of primary alcohols, allowing for esterification, oxidation, ether formation, and nucleophilic substitution reactions.
Esterification is a fundamental reaction for converting alcohols into esters. libretexts.org For this compound, this can be achieved through several methods, most notably the Fischer esterification.
Fischer Esterification: This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uk The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack. libretexts.orglibretexts.org
Nucleophilic Attack: The alcohol, this compound, acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.comlibretexts.org
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. libretexts.orglibretexts.org
For example, the reaction with acetic acid would yield [1-(2-methoxyethyl)cyclobutyl]methyl acetate.
Alternative Methods: Esters can also be synthesized by reacting the alcohol with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. youtube.comlibretexts.org These reactions are typically faster and not reversible, often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com
| Reaction Type | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., R-COOH), H₂SO₄ (catalyst) | Heat, often with removal of water | Ester (R-COO-CH₂-...) |
| Acylation | Acyl Chloride (e.g., R-COCl), Pyridine | Room temperature or gentle heating | Ester (R-COO-CH₂-...) |
| Acylation | Acid Anhydride (e.g., (R-CO)₂O), Pyridine | Gentle heating | Ester (R-COO-CH₂-...) |
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. khanacademy.orglibretexts.org
Oxidation to Aldehydes: "Weak" or controlled oxidizing agents are used to stop the oxidation at the aldehyde stage. masterorganicchemistry.com Common reagents for this transformation include:
Pyridinium chlorochromate (PCC): A mild oxidant that reliably converts primary alcohols to aldehydes. masterorganicchemistry.com
Dess-Martin Periodinane (DMP): Another selective reagent that works under mild conditions. masterorganicchemistry.com
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. masterorganicchemistry.com
The product of this controlled oxidation would be [1-(2-methoxyethyl)cyclobutyl]carbaldehyde.
Oxidation to Carboxylic Acids: "Strong" oxidizing agents will oxidize the primary alcohol first to an aldehyde, which is then further oxidized in situ to a carboxylic acid. masterorganicchemistry.comyoutube.com Commonly used strong oxidants include:
Potassium permanganate (B83412) (KMnO₄): A powerful oxidizing agent, typically used in basic or acidic aqueous solutions. masterorganicchemistry.com
Chromic acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (the Jones reagent). masterorganicchemistry.com
This reaction would yield 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid.
| Oxidizing Agent | Product | Oxidation Level |
|---|---|---|
| Pyridinium chlorochromate (PCC) | [1-(2-methoxyethyl)cyclobutyl]carbaldehyde | Aldehyde |
| Potassium permanganate (KMnO₄) | 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid | Carboxylic Acid |
| Chromic Acid (H₂CrO₄) | 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid | Carboxylic Acid |
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, and it is applicable to this compound. orgchemres.org This reaction is a bimolecular nucleophilic substitution (Sₙ2) process. wikipedia.orgmasterorganicchemistry.com
The synthesis involves two main steps:
Alkoxide Formation: The alcohol is deprotonated by a strong base to form a nucleophilic alkoxide ion. khanacademy.org Common bases for this step include sodium hydride (NaH) or potassium hydride (KH). masterorganicchemistry.com
Nucleophilic Substitution: The resulting alkoxide attacks a primary alkyl halide or sulfonate ester (e.g., tosylate), displacing the leaving group in an Sₙ2 reaction to form the ether. wikipedia.orglibretexts.org
For example, reacting this compound with sodium hydride followed by methyl iodide would produce 1-(methoxymethyl)-1-(2-methoxyethyl)cyclobutane. The choice of the alkyl halide is crucial; primary halides work best, as secondary and tertiary halides tend to undergo elimination reactions. masterorganicchemistry.com
| Step | Reagent Type | Examples |
|---|---|---|
| 1. Deprotonation | Strong Base | Sodium Hydride (NaH), Potassium Hydride (KH) |
| 2. Substitution | Primary Alkyl Halide/Sulfonate | Methyl Iodide (CH₃I), Ethyl Bromide (CH₃CH₂Br), Benzyl Bromide (BnBr) |
The hydroxyl (-OH) group of an alcohol is a poor leaving group. unco.edu Therefore, for nucleophilic substitution to occur, the alcohol must first be "activated" by converting the hydroxyl into a group that can be more easily displaced. unco.eduresearchgate.net
Activation Methods:
Conversion to Sulfonate Esters: A common method is to react the alcohol with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the alcohol to a tosylate or mesylate, which are excellent leaving groups. youtube.com
Reaction with Hydrogen Halides: Under strongly acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which can leave as a neutral water molecule. unco.edu This is effective with strong acids like HBr and HI. libretexts.org
Using Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used to convert primary and secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. libretexts.org
Once activated, the carbon atom bearing the leaving group is susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org Because this compound is a primary alcohol, the Sₙ2 pathway is strongly favored. youtube.com
For instance, converting the alcohol to [1-(2-methoxyethyl)cyclobutyl]methyl tosylate allows for subsequent reaction with sodium cyanide (NaCN) to form 2-[1-(2-methoxyethyl)cyclobutyl]acetonitrile.
| Activating Agent | Leaving Group | Example Nucleophile | Final Product |
|---|---|---|---|
| Tosyl Chloride (TsCl) | Tosylate (-OTs) | NaN₃ (Sodium Azide) | 1-(Azidomethyl)-1-(2-methoxyethyl)cyclobutane |
| HBr (conc.) | Bromide (-Br) | (Direct conversion) | 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane |
| SOCl₂ | Chloride (-Cl) | (Direct conversion) | 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane |
Transformations of the Ether Moiety
The methoxyethyl group in the molecule contains an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions. wikipedia.org
The term "elimination" in the context of an ether moiety most commonly refers to ether cleavage, a reaction that breaks the C-O bond. libretexts.org This process is typically an acid-catalyzed nucleophilic substitution reaction rather than a true elimination reaction that forms a double bond (like E1 or E2). wikipedia.orgchemistrysteps.com
Acidic Cleavage: The cleavage of ethers requires a strong acid, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The mechanism involves:
Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org
Nucleophilic Attack by Halide: The halide ion (Br⁻ or I⁻), a good nucleophile, then attacks one of the adjacent carbon atoms. chemistrysteps.comlibretexts.org
In the case of the methoxyethyl group, the nucleophilic attack can occur at two positions:
Attack at the methyl carbon: This is an Sₙ2 reaction at the least sterically hindered site, which would break the CH₃-O bond, yielding methyl iodide and 2-(1-(hydroxymethyl)cyclobutyl)ethan-1-ol. libretexts.org
Attack at the ethyl carbon: This would break the O-CH₂ bond, yielding methanol (B129727) and 1-(2-iodoethyl)-1-(hydroxymethyl)cyclobutane.
The regioselectivity of the cleavage depends on the specific reaction conditions and the steric and electronic nature of the groups attached to the ether oxygen. For a primary alkyl group like the ethyl portion and a methyl group, the Sₙ2 attack typically favors the less hindered methyl carbon. libretexts.org
| Reagent | Typical Conditions | Potential Cleavage Products |
|---|---|---|
| Hydroiodic Acid (HI) | Concentrated, Heat | Methyl iodide + 2-(1-(hydroxymethyl)cyclobutyl)ethan-1-ol |
| Hydrobromic Acid (HBr) | Concentrated, Heat | Methyl bromide + 2-(1-(hydroxymethyl)cyclobutyl)ethan-1-ol |
Cleavage and Rearrangement Processes
While specific cleavage and rearrangement pathways for this compound are not extensively documented in publicly available literature, the reactivity of analogous cyclobutylcarbinyl systems provides a strong basis for predicting its behavior, particularly under acidic conditions. The primary alcohol can be protonated to form a good leaving group (water), leading to the formation of a primary carbocation. However, primary carbocations are highly unstable and prone to rapid rearrangement.
In the case of this compound, the initial formation of the cyclobutylmethyl carbocation would be followed by a swift and energetically favorable rearrangement. This process, known as a ring expansion, is driven by the significant release of ring strain when the four-membered ring transforms into a more stable five-membered ring. chemistrysteps.com The mechanism involves the migration of one of the cyclobutane (B1203170) ring carbons to the carbocation center, resulting in the formation of a tertiary cyclopentyl carbocation. This rearranged carbocation is substantially more stable than the initial primary carbocation. Subsequent reaction with a nucleophile, such as water or the counter-ion of the acid catalyst, would lead to the final product, a substituted cyclopentanol (B49286) or other cyclopentyl derivative. stackexchange.com
It is also conceivable that under specific conditions, fragmentation of the ring could occur, though ring expansion is generally the more favored pathway for cyclobutylmethyl systems due to the stability of the resulting cyclopentyl cation. stackexchange.com The presence of the 2-methoxyethyl side chain is not expected to fundamentally alter this rearrangement propensity, although it may exert some steric or electronic influence on the reaction rates and the stereochemistry of the products.
Reactivity Influenced by the Cyclobutyl Ring
The reactivity of this compound is dominated by the unique characteristics of the cyclobutane ring. uwo.ca This four-membered ring system is inherently strained due to significant deviations from the ideal tetrahedral bond angle of 109.5 degrees.
Ring Strain and its Impact on Reaction Pathways
The carbon-carbon bond angles in a cyclobutane ring are compressed to approximately 90 degrees, leading to considerable angle strain. masterorganicchemistry.com This strain, combined with torsional strain from eclipsing hydrogen atoms, elevates the ground-state energy of the molecule, making it more reactive than its acyclic or larger-ring counterparts. masterorganicchemistry.com Consequently, reactions that lead to the opening or expansion of the cyclobutane ring are often thermodynamically favored as they relieve this inherent strain. chemistrysteps.com
This stored potential energy provides a strong driving force for reactions that can transition the sp3-hybridized carbons of the cyclobutane ring to a more stable configuration. chemistrysteps.com Therefore, reaction pathways that involve the formation of intermediates capable of undergoing ring expansion or cleavage are particularly prominent in the chemistry of cyclobutane derivatives.
Cyclobutane Ring Opening and Fragmentation Reactions
The high ring strain of the cyclobutane moiety in this compound makes it susceptible to ring-opening reactions under various conditions. For instance, in the presence of certain transition metal catalysts, cyclobutane rings can undergo C-C bond cleavage. While specific studies on this compound are not available, related cyclobutane systems have been shown to undergo such transformations.
In the context of the carbocation chemistry discussed earlier, the ring expansion to a cyclopentyl system is the most likely "ring-opening" pathway in a broader sense, as it involves the cleavage of a C-C bond within the original ring structure to form a new, larger ring. ugent.be True fragmentation, leading to two separate acyclic chains, would likely require more forcing conditions or specific reagents designed to induce such a cleavage. The formation of a carbocation adjacent to the ring, as would occur upon protonation of the hydroxyl group and loss of water, strongly favors the less-energetically demanding ring expansion pathway over fragmentation. chemistrysteps.comstackexchange.com
Compound Names Mentioned
| Compound Name |
| This compound |
| Cyclopentanol |
| Cyclobutane |
Data Tables
Table 1: General Reactivity Profile
| Reaction Type | Key Intermediate | Driving Force | Primary Product Type |
|---|---|---|---|
| Acid-Catalyzed Rearrangement | Cyclobutylmethyl Carbocation | Relief of Ring Strain, Formation of a More Stable Carbocation | Cyclopentyl Derivatives |
| Ring Expansion | Tertiary Cyclopentyl Carbocation | Increased Ring Stability (Cyclopentane vs. Cyclobutane) | Substituted Cyclopentanols |
Table 2: Influence of the Cyclobutyl Ring on Reactivity
| Structural Feature | Consequence | Impact on Reaction Pathways |
|---|---|---|
| Angle Strain (~90° bond angles) | Elevated Ground-State Energy | Favors reactions that open or expand the ring |
| Torsional Strain (Eclipsing H-atoms) | Increased Molecular Instability | Promotes pathways that lead to more stable, staggered conformations |
Derivatives and Synthetic Applications of 1 2 Methoxyethyl Cyclobutyl Methanol
Design and Synthesis of Novel Cyclobutyl Methanol (B129727) Derivatives
The chemical structure of [1-(2-Methoxyethyl)cyclobutyl]methanol offers three primary sites for modification: the hydroxyl group, the methoxyethyl side chain, and the cyclobutyl ring. Each of these can be selectively targeted to generate a library of novel derivatives with tailored properties.
Modifications at the Hydroxyl Group
The primary hydroxyl group is the most reactive site on the molecule and serves as a key handle for introducing a wide array of functional groups. Standard organic transformations can be employed to convert the alcohol into other functionalities, thereby altering the molecule's physical and chemical properties.
Common modifications include:
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under acidic or basic conditions to form esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be driven toward the ester product by using an excess of one reactant or by removing water as it forms. masterorganicchemistry.com
Etherification: Conversion of the alcohol to an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This modification can be used to introduce a variety of alkyl or aryl groups.
Oxidation: The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. This introduces a carbonyl group, which can then serve as a site for further synthetic elaborations.
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Esterification | Carboxylic Acid / Acyl Halide | Ester (-O-C=O)-R) |
| Etherification | Alkyl Halide (with base) | Ether (-O-R) |
| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |
Alterations to the Methoxyethyl Side Chain
The methoxyethyl side chain provides another point for diversification. The ether linkage within this chain can be cleaved to unmask a hydroxyl group, which opens up new avenues for functionalization. A common method for cleaving methyl ethers is treatment with strong Lewis acids like boron tribromide (BBr3). This reaction would convert the methoxyethyl group into a hydroxyethyl group, yielding a diol. This new primary alcohol could then be selectively protected or functionalized, or it could be re-alkylated with different electrophiles to generate a library of analogues with varying ether side chains.
Substitutions on the Cyclobutyl Ring System
The cyclobutane (B1203170) ring provides a rigid, three-dimensional scaffold that is increasingly sought after in medicinal chemistry for its ability to act as a conformationally restricted isostere for more flexible alkyl chains or as a non-planar substitute for aromatic rings. ru.nlnih.gov While direct functionalization of the unsubstituted C-H bonds on the cyclobutyl ring of this compound is challenging, derivatives with substitutions on the ring can be accessed through multi-step synthetic sequences.
For instance, synthetic strategies could involve starting with a substituted cyclobutene and then performing reactions like the sulfa-Michael addition to introduce thio-substituents. rsc.org Another approach involves the [2+2] cycloaddition reaction between an alkene and an allene to construct the cyclobutane core with pre-installed functional groups that can be further elaborated. ru.nl Such methods allow for the controlled introduction of substituents at various positions on the ring, leading to a wide range of structurally diverse analogues.
Role in the Synthesis of Complex Organic Molecules
The structural features of this compound make it a valuable component in the strategic assembly of larger, more complex molecules, particularly in the field of pharmaceutical development where molecular shape and rigidity are crucial. nih.govmallakchemicals.com
| Concept | Role of this compound | Significance |
|---|---|---|
| Retrosynthetic Analysis | Building Block / Synthon | Provides a key structural fragment, simplifying the design of a synthetic route. |
| Advanced Synthesis | Scaffold-based Intermediate | Introduces a conformationally restricted cyclobutane core to influence the properties of the final complex molecule. |
Applications in Natural Product Synthesis
Despite the prevalence of the cyclobutane motif in a wide array of natural products, a thorough review of scientific literature and patent databases reveals no specific documented applications of This compound or its direct derivatives in the total synthesis of natural products.
While cyclobutane-containing compounds are of significant interest to synthetic chemists for their unique structural and reactive properties, the role of this particular substituted cyclobutylmethanol as a building block or intermediate in the construction of complex natural product skeletons has not been reported in publicly available research. The commercial availability of This compound suggests its utility as a synthetic building block; however, its specific contributions to the field of natural product synthesis remain uncharacterized in the current body of scientific literature.
Further research and exploration into the reactivity and synthetic utility of This compound may in the future uncover its potential as a valuable precursor for the stereoselective synthesis of intricate molecular architectures found in nature. At present, no data is available to populate a table of its applications in this area.
Future Research Directions in 1 2 Methoxyethyl Cyclobutyl Methanol Chemistry
Development of More Efficient Synthetic Routes
Currently, there are no established, optimized synthetic routes specifically for [1-(2-Methoxyethyl)cyclobutyl]methanol in publicly available literature. The development of efficient and scalable synthetic pathways is a critical first step to enabling broader research. Future work should focus on stereocontrolled and high-yield methodologies.
One promising avenue is the functionalization of readily available cyclobutanone (B123998). A potential multi-step synthesis could begin with the Grignard reaction of cyclobutanone with a suitable methoxyethyl magnesium halide. Subsequent steps would involve the conversion of the resulting tertiary alcohol to the target primary alcohol, possibly through a sequence of elimination and hydroboration-oxidation.
| Proposed Synthetic Route | Key Reactions | Potential Advantages | Potential Challenges |
| Route A: Grignard Reaction | Grignard addition to cyclobutanone, Dehydration, Hydroboration-oxidation | Use of readily available starting materials. | Multiple steps may lower overall yield; control of stereochemistry. |
| Route B: [2+2] Cycloaddition | Photochemical or thermal [2+2] cycloaddition, Reduction | Potentially fewer steps; good control over ring formation. | Regioselectivity of the cycloaddition; availability of precursors. |
Exploration of Novel Chemical Transformations
The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations. The primary alcohol is a versatile handle for esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The inherent ring strain of the cyclobutane (B1203170) core can be exploited in ring-opening and ring-expansion reactions, providing access to more complex acyclic and larger cyclic structures. acs.org
Future research could investigate acid-catalyzed ring expansion, a common reaction for cyclobutylmethanol derivatives, which could lead to functionalized cyclopentane (B165970) structures. echemi.comchegg.com Additionally, transition-metal-catalyzed C-H functionalization could enable the direct installation of new substituents on the cyclobutane ring, offering a powerful tool for generating a library of derivatives with diverse properties. acs.org
Advanced Spectroscopic Characterization for Mechanistic Insights
A thorough spectroscopic characterization of this compound is essential for confirming its structure and understanding its conformational behavior. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy would provide basic structural information, advanced methods could offer deeper insights.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals. Computational studies, in conjunction with experimental NMR data, could elucidate the preferred puckering of the cyclobutane ring and the conformational dynamics of the side chains. acs.org Furthermore, in-situ spectroscopic monitoring of the reactions involving this compound could provide crucial data on reaction intermediates and transition states, thereby clarifying reaction mechanisms.
| Spectroscopic Technique | Information Gained |
| ¹H NMR | Chemical shift and coupling constants of protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. |
| IR Spectroscopy | Presence of functional groups (O-H, C-O). |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, definitive structural assignment. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. |
Expanded Scope of Derivatives for Advanced Material Science Applications
The derivatization of this compound could lead to new materials with tailored properties. The primary alcohol can be converted into an acrylate (B77674) or methacrylate (B99206) monomer for the synthesis of novel polymers. The resulting polymers, featuring cyclobutane moieties in the side chains, could exhibit interesting thermal and mechanical properties. The incorporation of the strained cyclobutane ring into polymer backbones has been explored for producing stress-responsive materials. lifechemicals.com
Furthermore, the ether and alcohol functionalities offer sites for attaching chromophores or other functional units, potentially leading to the development of new photoresponsive materials or liquid crystals. The synthesis and characterization of a range of esters and ethers of this compound would be a key step in exploring these possibilities.
Integration of Machine Learning Techniques in Compound Design and Synthesis
The application of machine learning (ML) in chemistry offers a powerful approach to accelerate the discovery and optimization of new molecules and reactions. beilstein-journals.org For this compound and its derivatives, ML could be employed in several ways.
Predictive models could be developed to forecast the properties of new derivatives, allowing for the in-silico screening of potential candidates for specific material science applications before their synthesis. This would save significant time and resources.
Furthermore, ML algorithms, particularly Bayesian optimization, could be used to optimize the reaction conditions for the synthesis of this compound and its derivatives. mdpi.com By systematically exploring the parameter space (e.g., temperature, concentration, catalyst loading), these algorithms can efficiently identify the conditions that maximize yield and selectivity. The integration of ML with automated synthesis platforms could ultimately lead to the autonomous discovery and production of novel cyclobutane-based materials. mpdata.fr
| Machine Learning Application | Objective | Potential Impact |
| Property Prediction | Forecast thermal, mechanical, and optical properties of derivatives. | Prioritize the synthesis of the most promising candidates for material applications. |
| Reaction Optimization | Identify optimal conditions for synthetic steps to maximize yield and purity. | Reduce development time and cost for synthesizing new compounds. |
| De Novo Design | Generate novel cyclobutane-based structures with desired properties. | Expand the chemical space of functional materials. |
Q & A
Q. What are the common synthetic routes for [1-(2-Methoxyethyl)cyclobutyl]methanol?
Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclobutane derivatives. Key steps include:
- Cyclobutane functionalization : Alkylation of cyclobutane with 2-methoxyethyl groups via nucleophilic substitution or Grignard reactions .
- Hydroxymethyl introduction : Oxidation or reduction steps (e.g., using NaBH₄ or LiAlH₄) to install the methanol group .
- Purification : Column chromatography or recrystallization to isolate the compound .
Critical Parameters : Reaction temperature (often 0–25°C), solvent choice (THF or DCM), and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Identifies cyclobutane ring protons (δ 1.5–2.5 ppm) and methoxyethyl/methanol groups (δ 3.3–3.7 ppm) .
- IR : Confirms O-H (3200–3600 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) aligns with theoretical m/z (e.g., C₉H₁₈O₂: 158.24 g/mol) .
- Computational Data : PubChem InChIKey (e.g., VLBAFQVSLHQELL-UHFFFAOYSA-N) for structural validation .
Q. What are the key chemical reactions involving this compound?
Methodological Answer:
- Oxidation : Converts the hydroxyl group to a ketone using CrO₃ or PCC .
- Substitution : Replaces -OH with halides (e.g., SOCl₂ for Cl, PBr₃ for Br) .
- Esterification : Reacts with acyl chlorides to form esters under basic conditions .
Side Reactions : Over-oxidation or ring-opening under harsh conditions (e.g., strong acids) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to improve selectivity .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (hexane) solvents for cyclobutane stability .
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction kinetics .
Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 25°C, N₂ | 72 | 98 |
| DCM, 0°C, no N₂ | 45 | 85 |
Q. What mechanisms underlie its biological interactions?
Methodological Answer:
- Enzyme Inhibition : Competes with substrates in cytochrome P450 (CYP450) due to methoxyethyl hydrophobicity .
- Membrane Permeability : Cyclobutane rigidity enhances lipid bilayer penetration, measured via PAMPA assays .
- Receptor Binding : Docking studies (AutoDock Vina) predict affinity for G-protein-coupled receptors (GPCRs) .
Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardization : Use uniform assay protocols (e.g., fixed ATP concentration in kinase assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
- Structural Analogues : Test derivatives (e.g., cyclopentyl vs. cyclobutyl) to isolate structure-activity relationships .
Q. What computational tools model its reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
